Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPXBCAMKOXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 3,4-dimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions result in alcohol derivatives of the original compound.
Scientific Research Applications
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features of Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate with related compounds:
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate’s bromo-derivative, m.p. 148°C ) exhibit higher melting points than non-halogenated analogues due to increased molecular symmetry and halogen bonding.
- Crystal Packing : Compounds with planar structures (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate ) form hydrogen-bonded networks (N–H⋯O, C–H⋯O), enhancing thermal stability. Derivatives with hydrazone linkers (e.g., ) exhibit π-π stacking and layered packing, crucial for material science applications.
- Solubility : Methyl groups (e.g., 3,4-dimethyl in the target compound) reduce solubility in polar solvents compared to unsubstituted pyrroles, while bromine increases lipophilicity .
Biological Activity
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
Chemical Formula: C₁₁H₁₃BrN₂O₂
Molecular Weight: 246.10 g/mol
CAS Number: 110814-00-6
This compound features a pyrrole ring substituted with a bromine atom and two methyl groups, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions with biological molecules such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active pyrrole moiety that can modulate biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a variety of bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through interaction with key signaling pathways .
Case Studies and Research Findings
- Antimicrobial Study : In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The compound exhibited a dose-dependent response, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (A549 and MDA-MB-231) revealed that the compound induced significant cell death at concentrations above 10 µM. The mechanism involved activation of caspase pathways leading to apoptosis .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship highlighted that modifications on the pyrrole ring significantly affect the biological activity. For instance, the presence of the bromine atom was found to enhance reactivity in substitution reactions compared to similar compounds lacking this halogen .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₂BrN₂O₂ | Bromine at position 4; different methyl substitution pattern |
| Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₂BrN₂O₂ | Bromine at position 3; altered biological activity potential |
| Ethyl 5-chloro-3,4-dimethyl-1H-pyrrole-2-carboxylate | C₁₁H₁₃ClN₂O₂ | Chlorine instead of bromine; potential differences in reactivity |
This table illustrates how structural variations influence the biological profiles and reactivity of related compounds.
Q & A
Q. Basic
- ¹H NMR : The pyrrole NH proton appears as a singlet near δ 12.5 ppm. Methyl groups at positions 3 and 4 resonate as singlets at δ 2.1–2.3 ppm, while the ethyl ester shows a quartet (δ 4.2–4.3 ppm) and triplet (δ 1.3 ppm) .
- ESIMS : A molecular ion peak [M+H]⁺ at m/z 260–262 (with isotopic peaks confirming bromine) validates the molecular formula .
- IR : Stretching bands for ester C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives, and what are common challenges in refinement?
Advanced
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:
- Crystal System : Monoclinic (space group P2₁/n) with unit cell parameters a = 8.297 Å, b = 18.120 Å, c = 11.834 Å .
- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions stabilize supramolecular layers .
Challenges include twinning (resolved using SHELXL’s TWIN command) and absorption corrections for heavy atoms (e.g., bromine) via multi-scan methods (SADABS) . Refinement with SHELXL achieves R1 values < 0.08 for high-resolution data .
What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced
- Conceptual DFT : Calculates electrophilic Fukui functions (f⁺) to identify reactive sites. The 5-bromo position shows high f⁺ due to electron-withdrawing effects, favoring SN₂ substitutions .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals partial positive charges on C5, explaining its susceptibility to nucleophilic attack .
- Transition State Modeling : Using Gaussian or ORCA software, activation energies for bromine displacement (e.g., with amines) are calculated to optimize reaction conditions .
How to address contradictions between theoretical predictions and experimental data in the compound’s electronic properties?
Advanced
Discrepancies often arise from solvent effects or crystal packing. For example:
- UV-Vis vs. TD-DFT : Experimental λmax may deviate from theoretical values due to solvent polarity (e.g., ethanol vs. gas phase). Include solvent models (e.g., PCM) in DFT calculations .
- NMR Shifts : GIAO-DFT calculations of ¹H chemical shifts may mismatch experimental data if conformational flexibility (e.g., ester rotation) is neglected. Use molecular dynamics (MD) to sample conformers .
What are the standard protocols for ensuring purity and yield during synthesis, especially when intermediates are unstable?
Q. Basic
- Purification : Flash chromatography (silica gel, gradient elution) removes unreacted bromine or byproducts. For air-sensitive intermediates, use Schlenk techniques .
- Monitoring : TLC (Rf = 0.3–0.5 in hexane/EtOAc 7:3) tracks reaction progress. Quench aliquots with MeOH to stabilize reactive species .
- Yield Maximization : Pre-dry solvents (MgSO₄), use excess reagents (1.5 eq.), and avoid prolonged heating to prevent decomposition .
In designing hydrazone derivatives, how do crystal packing interactions influence the compound’s supramolecular architecture?
Advanced
Hydrazone derivatives (e.g., isonicotinoyl hydrazones) form double-layered structures via:
- Intermolecular H-Bonds : N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.7 Å) link molecules into sheets parallel to the (101) plane .
- π–π Stacking : Pyrrole and pyridine rings exhibit face-to-face interactions (3.5–3.8 Å), stabilizing the lattice .
These interactions guide co-crystal design for enhanced solubility or stability .
What strategies are employed to analyze reaction byproducts when synthesizing complex pyrrole derivatives?
Q. Advanced
- LC-MS : High-resolution ESIMS identifies byproducts (e.g., di-brominated species or ester hydrolysis products) via exact mass matching .
- 2D NMR : COSY and HSQC resolve overlapping signals in crude mixtures, detecting regioisomers or dimerization .
- Mechanistic Probes : Add radical inhibitors (e.g., TEMPO) to distinguish radical vs. ionic bromination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
